![molecular formula C20H20F3N5O3 B2784002 2-(3-(3,5-二甲基-1H-吡唑-1-基)-6-氧代吡啶-1(6H)-基)-N-(2-甲氧基-5-(三氟甲基)苯基)丙酰胺 CAS No. 1334372-17-6](/img/structure/B2784002.png)
2-(3-(3,5-二甲基-1H-吡唑-1-基)-6-氧代吡啶-1(6H)-基)-N-(2-甲氧基-5-(三氟甲基)苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular formula of the compound is C20H20F3N5O3 .
Synthesis Analysis
The compound is a type of hydrazine-coupled pyrazole that has been successfully synthesized . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of the compound was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques . The average mass of the compound is 435.400 Da, and the monoisotopic mass is 435.151825 Da .科学研究应用
合成与反应
- 描述了相关的吡啶并[1,2-a]哒嗪环系转化为咪唑并[1,2-a]吡啶和 2-氧杂-6a, 10c-二氮吖蒽等多种化合物,表明了合成包括所讨论化合物在内的复杂分子的潜在途径(Kolar, Tislér, & Pizzioli, 1996)。
- 关于杂环化合物合成的研究,包括哒嗪-4-(1H)酮衍生物及其与肼的反应,有助于理解类似哒嗪酮化合物的化学性质和潜在反应(Plescia, Daidone, Fabra, & Sprio, 1981)。
化学表征和结构分析
- 相关化合物的结构研究,例如三唑衍生物,提供了对类似复杂分子的分子结构和潜在性质的见解(Artime, Castiñeiras, García-Santos, & Saa, 2018)。
- 基于 3-(3,5-二甲基-1H-吡唑-1-基)衍生物的化合物的合成和抗癌活性提供了对具有相似结构特征的化合物的潜在生物学应用和性质的见解(Metwally, Abdelrazek, & Eldaly, 2016)。
生物学和药理活性
- 对取代哒嗪酮的研究揭示了它们抑制植物中的希尔反应和光合作用的能力,表明在农业或除草剂开发中具有潜在应用(Hilton, Scharen, St. John, Moreland, & Norris, 1969)。
- 发现基于哒嗪酮的磷酸二酯酶抑制剂可用于治疗精神分裂症,这例证了具有相似结构基础的化合物的潜在药理学应用(Kunitomo et al., 2014)。
作用机制
While the specific mechanism of action for this compound is not detailed in the available resources, it is known that some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, compound 13 (a similar hydrazine-coupled pyrazole) displayed superior antipromastigote activity .
未来方向
属性
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3/c1-11-9-12(2)27(25-11)17-7-8-18(29)28(26-17)13(3)19(30)24-15-10-14(20(21,22)23)5-6-16(15)31-4/h5-10,13H,1-4H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAVFOJGKBNJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。